molecular formula C15H21N3O B4236795 [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide

[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide

Cat. No. B4236795
M. Wt: 259.35 g/mol
InChI Key: ROEQEAYRCKQQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide, also known as BBP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. BBP is a type of benzimidazole derivative that has been synthesized using a specific method.

Scientific Research Applications

[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has been found to have potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has also been studied for its potential use as an antifungal agent, as it has been shown to have activity against various fungal species.

Mechanism of Action

The mechanism of action of [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation of [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of the compound's mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide for therapeutic use.

properties

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-3-11-18-14-8-5-4-7-13(14)17-15(18)9-6-10-16-12-19/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQEAYRCKQQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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